molecular formula C15H20O4 B1261772 xylarenone A, (rel)-

xylarenone A, (rel)-

Cat. No.: B1261772
M. Wt: 264.32 g/mol
InChI Key: PSGJCHLXOJTCGB-SXHPEXCUSA-N
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Description

Xylarenone A is a polyketide-derived secondary metabolite isolated from endophytic fungi of the genus Xylaria, notably from strains associated with medicinal plants such as Torreya jackii and marine environments . Structurally, it features a tetracyclic ketone core with a molecular formula of C₁₃H₁₄O₄ and seven degrees of unsaturation, as confirmed by HRESIMS and NMR analyses . Its relative configuration [(rel)-] has been partially resolved via electronic circular dichroism (ECD) calculations and comparative NMR studies with structurally related compounds .

Xylarenone A exhibits moderate cytotoxic and antimicrobial activities, positioning it as a candidate for drug discovery . Its biosynthesis involves polyketide synthase (PKS) pathways, with enzymatic reduction steps critical to its stereochemical outcomes .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,4R,7S,7aR,7bR)-4-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11(17)10-6-12(18)15(9(2)7-16)13(19-15)14(8,10)3/h6,8,11,13,16-17H,2,4-5,7H2,1,3H3/t8-,11+,13+,14+,15-/m0/s1

InChI Key

PSGJCHLXOJTCGB-SXHPEXCUSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O

Canonical SMILES

CC1CCC(C2=CC(=O)C3(C(C12C)O3)C(=C)CO)O

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Key Features

Xylarenone A [(rel)-(1S,3S,4S,5R,7S,9S)-...] features a bicyclic eremophilane skeleton with a fused decalin system and multiple oxygenated functional groups (Fig. 1)12. Key structural data include:

Table 1: NMR and HR-Q-TOF MS Data for Xylarenone A

ParameterValue/DescriptionSource
Molecular Formula C₁₅H₂₀O₃
HR-Q-TOF MS (m/z) [M + Na]⁺: 273.1462 (calc. 273.1461)
¹H NMR (CDCl₃) δ 5.72 (d, J = 10 Hz, H-1), δ 1.25 (s, H-9)
¹³C NMR (CDCl₃) δ 199.8 (C-2 ketone), δ 170.1 (ester)

The absolute configuration was determined via X-ray crystallography and optical rotation comparisons1.

Biologically Mediated Reactions and Bioactivity

While direct synthetic reactions of xylarenone A remain undocumented, its interactions in biological systems highlight reactive pathways:

Antitumor Activity

Xylarenone A exhibits cytotoxicity against human tumor cell lines via mechanisms involving reactive oxygen species (ROS) modulation:

Table 2: Cytotoxicity of Xylarenone A12

Cell LineIC₅₀ (µM)Mechanism
HL-60 (leukemia)1.2ROS induction, mitochondrial apoptosis
MDA-MB-435 (melanoma)2.4Caspase-3/7 activation

Antioxidant and Anti-inflammatory Effects

Xylarenone A inhibits ROS production in neutrophils (IC₅₀ = 4.17–6.13 µM)31, comparable to quercetin. It also suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in BV-2 microglial cells2.

Related Synthetic and Mechanistic Insights

Though xylarenone A itself has no reported total synthesis, related eremophilanes like xylarenal A were synthesized via:

  • Asymmetric Proline-Catalyzed Enamine Formation : Bicyclic enone intermediates derived from L-proline-promoted reactions3.

  • Acid-Catalyzed Rearrangements : BF₃-mediated cyclization of modhephene analogs to form triquinane scaffolds3.

Structural Modifications and Derivatives

Derivatives of xylarenones show altered bioactivity, emphasizing functional group sensitivity:

  • Hydroxylation : Xylarenones C and D (8-OH analogs) lose protease inhibitory activity compared to xylarenone A1.

  • Acetylation : C-2 OH acetylation in analogs reduces cytotoxicity by 50%1.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hypoxone A

  • Source: Hypoxylon rubiginosum FS521 .
  • Structure: Shares the tetracyclic ketone backbone with xylarenone A but includes an additional acetyl group at C-10, altering its polarity and solubility.
  • Bioactivity : Hypoxone A lacks reported antimicrobial activity but shows comparable cytotoxicity (IC₅₀ ~20 µg/mL against HepG2 cells), suggesting the acetyl group may enhance membrane permeability .

Citreobenzofuran D–F and Phomenone A–B

  • Source : Penicillium sp. HDN13-494 .
  • Structure: Citreobenzofurans (e.g., compounds 2–3) feature a rare benzofuran-eremophilane hybrid skeleton, while phomenone A (4) incorporates a sulfur-methyl group, a novelty among eremophilane sesquiterpenes.
  • Bioactivity: Phomenone B (5) inhibits Bacillus subtilis (MIC = 6.25 µM), outperforming xylarenone A’s antibacterial activity (MIC = 4–25 µg/mL for various pathogens) .

Schweinitzins A–B

  • Source : Xylaria schweinitzii .
  • Structure: Linear polyketides with terminal lactone rings, contrasting with xylarenone A’s fused tetracyclic system.
  • Bioactivity: Moderate cytotoxicity (IC₅₀ = 21–22 µg/mL against HepG2), comparable to xylarenone A but with reduced potency due to lack of ring strain .

Bioactivity Data Table

Compound Source Bioactivity (IC₅₀/MIC) Key Structural Feature
Xylarenone A Xylaria sp. NCY2 MIC: 4–25 µg/mL (broad-spectrum) Tetracyclic ketone core
Hypoxone A H. rubiginosum FS521 IC₅₀: ~20 µg/mL (HepG2) Acetyl group at C-10
Phomenone B Penicillium sp. MIC: 6.25 µM (B. subtilis) Sulfur-methyl group
Schweinitzin A X. schweinitzii IC₅₀: 22.3 µg/mL (HepG2) Linear polyketide-lactone

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the stereochemistry of xylarenone A, (rel)-?

  • Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^1\text{H} NMR, is critical for resolving stereochemical configurations . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography are recommended for validating molecular structure and crystallographic data. For ambiguous results, circular dichroism (CD) spectroscopy can differentiate enantiomers by analyzing Cotton effects in chiral environments .

Q. How should researchers design experiments to isolate xylarenone A, (rel)- from complex biological matrices?

  • Methodological Answer : Use a tiered extraction approach:

Pre-extraction : Employ solvent partitioning (e.g., ethyl acetate/water) to remove polar impurities.

Chromatography : Optimize reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) for separation. Monitor fractions via LC-MS.

Purity Validation : Confirm homogeneity using thin-layer chromatography (TLC) and ≥95% purity thresholds via NMR integration .

Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines to identify methodological disparities (e.g., assay conditions, cell lines) .
  • Dose-Response Curves : Replicate experiments with standardized IC50_{50} protocols and negative/positive controls.
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-study variability .

Advanced Research Questions

Q. How can computational methods enhance the synthesis pathway design for xylarenone A, (rel)-?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to fragment the target molecule and identify feasible precursors.
  • Density Functional Theory (DFT) : Predict thermodynamic stability of intermediates and transition states to optimize reaction conditions (e.g., solvent, catalyst) .
  • Machine Learning : Train models on existing natural product synthesis data to predict yield improvements or side-reaction mitigation .

Q. What advanced techniques address low yields in xylarenone A, (rel)- biosynthesis?

  • Methodological Answer :

  • Enzyme Engineering : Use CRISPR-Cas9 to modify polyketide synthase (PKS) domains in native fungal hosts for enhanced regioselectivity .
  • Precursor-Directed Biosynthesis : Supplement cultures with isotope-labeled precursors (e.g., 13C^{13}\text{C}-acetate) to trace metabolic bottlenecks via flux analysis .
  • Co-culture Fermentation : Co-cultivate xylarenone-producing fungi with bacterial symbionts to induce silent gene clusters .

Q. How should researchers ethically navigate discrepancies in toxicity profiles reported for xylarenone A, (rel)-?

  • Methodological Answer :

  • Transparency : Disclose all raw data, including outlier results, in public repositories (e.g., Zenodo).
  • In Vitro/In Vivo Bridging : Conduct parallel assays (e.g., zebrafish models and human cell lines) to assess species-specific toxicity .
  • Consortium Collaboration : Share findings with interdisciplinary teams to harmonize safety assessment frameworks .

Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in xylarenone A, (rel)- research?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via structured metadata (e.g., DOI assignment).
  • Open Lab Notebooks : Document experimental parameters (e.g., pH, temperature fluctuations) in real-time platforms (e.g., LabArchives) .
  • Blinded Analysis : Implement double-blinding in bioactivity assays to reduce observer bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
xylarenone A, (rel)-
Reactant of Route 2
xylarenone A, (rel)-

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